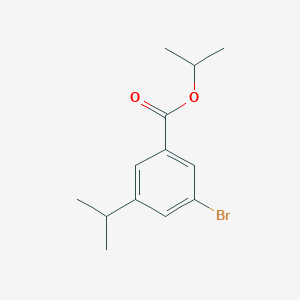

Propan-2-yl 3-bromo-5-isopropylbenzoate

Description

General Principles of Benzoate (B1203000) Ester Synthesis and Reactivity

Benzoate esters are a class of organic compounds commonly synthesized through the reaction of benzoic acid or its derivatives with an alcohol. The most classic and widely used method for this transformation is the Fischer-Speier esterification, often referred to simply as Fischer esterification. chemistrylearner.com This reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. chemistrylearner.comfiveable.me

The mechanism of Fischer esterification begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst. This activation step increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the alcohol. numberanalytics.commdpi.com The subsequent formation of a tetrahedral intermediate, followed by proton transfer and the elimination of a water molecule, yields the final ester product. numberanalytics.commasterorganicchemistry.com A critical feature of Fischer esterification is its reversible nature; the reaction exists in equilibrium with the reverse process, ester hydrolysis. chemistrylearner.comresearchgate.net To achieve high yields of the ester, the equilibrium must be shifted toward the products. This is typically accomplished by using a large excess of the alcohol or by removing the water as it is formed. masterorganicchemistry.com

The reactivity of benzoate esters is characterized by nucleophilic acyl substitution. The most common reaction is hydrolysis, the cleavage of the ester bond to regenerate the carboxylic acid and alcohol. This can be performed under acidic or basic conditions. libretexts.org Base-promoted hydrolysis, known as saponification, is an irreversible process that consumes a stoichiometric amount of base and results in the formation of a carboxylate salt. msu.edulibretexts.org Esters can also be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄) or converted to aldehydes with reagents such as diisobutylaluminum hydride (DIBAL-H). libretexts.org Another significant reaction is transesterification, where the alkoxy group of an ester is exchanged by reacting it with a different alcohol in the presence of an acid or base catalyst. libretexts.org

Significance of Bromo-Substituted Aromatic Systems in Organic Synthesis

Bromo-substituted aromatic systems, or aryl bromides, are exceptionally important building blocks in modern organic synthesis. testbook.com Their utility stems from the reactivity of the carbon-bromine bond, which allows for a wide range of transformations. Bromination of aromatic compounds is a key reaction, often achieved through electrophilic aromatic substitution using molecular bromine and a Lewis acid catalyst like FeBr₃. testbook.com

Aryl bromides are crucial precursors for the formation of organometallic reagents, such as Grignard reagents (by reaction with magnesium) and organolithium compounds. More significantly, they are primary substrates in a multitude of transition-metal-catalyzed cross-coupling reactions. wikipedia.org The Nobel Prize-winning Heck, Negishi, and Suzuki reactions, for instance, frequently employ aryl bromides to form new carbon-carbon bonds with high efficiency and selectivity. wikipedia.orgacs.org These reactions have revolutionized the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. acs.orgjchemrev.com

The versatility of aryl bromides allows chemists to construct biaryl scaffolds, connect aromatic rings to alkyl or vinyl groups, and introduce a variety of functional groups that would be difficult to incorporate otherwise. wisc.edu This has made bromo-substituted aromatics indispensable intermediates in the synthesis of a vast array of complex target molecules. acs.org

Role of Alkyl and Halo Substituents in Modulating Aromatic Ring Electronic Properties

The chemical behavior of a substituted benzene (B151609) ring is profoundly influenced by the electronic nature of its substituents. These effects are broadly categorized as inductive and resonance effects, which in turn modulate the ring's reactivity towards electrophiles and direct the position of subsequent substitutions.

Isopropyl Group (Alkyl Substituent): The isopropyl group on the Propan-2-yl 3-bromo-5-isopropylbenzoate molecule is an alkyl group. Alkyl groups are generally considered electron-donating. They exert a weak, electron-donating inductive effect (+I) due to the higher polarizability of their sp³-hybridized carbons compared to the sp²-hybridized carbons of the benzene ring. This effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophilic attack than benzene itself. Such groups are termed "activating" and are known as ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.

Bromo Group (Halo Substituent): Halogens, such as the bromo group, present a more complex scenario due to the interplay of two opposing electronic effects.

Inductive Effect (-I): Bromine is highly electronegative, causing it to withdraw electron density from the benzene ring through the sigma bond. This inductive effect deactivates the ring, making it less reactive to electrophilic substitution than benzene.

Resonance Effect (+R): Bromine possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. This donation of electron density partially counteracts the inductive withdrawal.

In this compound, the isopropyl and bromo groups are positioned meta to each other. Their combined directing effects would influence the regioselectivity of any further electrophilic substitution on the aromatic ring.

Historical Context of Related Substituted Benzoate Esters in Chemical Literature

The history of a compound like this compound is built upon several key historical developments in organic chemistry. The story begins with its core components. Benzoic acid was first described in the 16th century, isolated from gum benzoin, and its structure was later determined by Liebig and Wöhler in 1832. chemeurope.comwikipedia.org The first industrial synthesis processes for benzoic acid emerged around 1860 from coal tar derivatives and later involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521). newworldencyclopedia.orgbritannica.com

The ability to form the ester linkage catalytically was a major breakthrough. In 1895, Emil Fischer and Arthur Speier published their seminal work on the acid-catalyzed esterification of carboxylic acids with alcohols. mdpi.com This reaction, now known as the Fischer-Speier esterification, became the foundational method for synthesizing esters and remains a cornerstone of organic synthesis. numberanalytics.commasterorganicchemistry.com

The introduction of the bromo substituent onto the aromatic ring relies on bromination reactions, a field that saw significant development throughout the 19th and 20th centuries. The development of methods like the Wohl-Ziegler reaction for benzylic bromination and a deeper understanding of electrophilic aromatic substitution mechanisms provided chemists with the tools to selectively halogenate aromatic compounds. wikipedia.orgmasterorganicchemistry.com

The true synthetic value of the bromo-substituent was fully realized with the advent of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century. The development of the Heck, Negishi, and Suzuki reactions (for which the 2010 Nobel Prize in Chemistry was awarded) transformed aryl bromides from simple substituted compounds into powerful handles for constructing complex molecular architectures. wikipedia.orgacs.org This historical progression—from the discovery of the basic building blocks to the development of key bond-forming reactions—provides the chemical context in which a molecule like this compound can be designed and synthesized.

Contemporary Research Trajectories for Complex Aromatic Esters

Modern research involving complex aromatic esters is vibrant and multifaceted, extending far beyond their traditional use as fragrances and flavorings. uwlax.eduopenaccessjournals.com A major focus is the development of novel and more efficient synthetic methodologies. While Fischer esterification remains relevant, contemporary research emphasizes sustainable and highly selective catalytic systems. This includes the use of solid acid catalysts, ionic liquids, and advanced transition-metal catalysts that can facilitate esterification under milder conditions or enable C-H activation to form ester functionalities directly. mdpi.comacs.orgthieme-connect.com

Aromatic esters are increasingly recognized as crucial intermediates and final products in medicinal chemistry. Substituted benzoate scaffolds are being explored for a wide range of therapeutic applications, including the development of inhibitors for anti-apoptotic proteins in cancer therapy and as components of other biologically active molecules. jchemrev.comacs.orgnih.govnih.gov The specific substitution patterns on the aromatic ring are fine-tuned to optimize binding to biological targets and improve pharmacological properties.

In materials science, complex aromatic esters are used as building blocks for polymers, liquid crystals, and other advanced materials. openaccessjournals.com The rigid aromatic core combined with the flexible ester linkage can be used to engineer materials with specific thermal, optical, and mechanical properties. Furthermore, the field of asymmetric catalysis continues to advance, enabling the synthesis of chiral esters with high enantioselectivity, which is particularly important for the pharmaceutical industry. organic-chemistry.org The ongoing exploration of new reactions and the application of aromatic esters in the total synthesis of complex natural products underscore their enduring importance in modern organic chemistry. msu.edu

Data Tables

Table 1: Properties of 3-Bromo-5-isopropylbenzoic Acid (Precursor) Data for the direct precursor to this compound.

| Property | Value | Source |

| IUPAC Name | 3-bromo-5-propan-2-ylbenzoic acid | nih.gov |

| CAS Number | 112930-39-9 | nih.govchemicalbook.com |

| Molecular Formula | C₁₀H₁₁BrO₂ | nih.gov |

| Molecular Weight | 243.10 g/mol | nih.gov |

| Monoisotopic Mass | 241.99424 Da | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl 3-bromo-5-propan-2-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrO2/c1-8(2)10-5-11(7-12(14)6-10)13(15)16-9(3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGHVIFBVMUWGHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=CC(=C1)Br)C(=O)OC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001182243 | |

| Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121515-29-3 | |

| Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121515-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-5-(1-methylethyl)-, 1-methylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001182243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Propan 2 Yl 3 Bromo 5 Isopropylbenzoate

Strategic Disconnection Approaches for the Benzoate (B1203000) Ester Moiety

The primary disconnection for propan-2-yl 3-bromo-5-isopropylbenzoate breaks the molecule at the ester bond, identifying 3-bromo-5-isopropylbenzoic acid and propan-2-ol as the principal synthons. This approach allows for the formation of the core aromatic structure first, followed by the final esterification step.

The direct reaction between a carboxylic acid and an alcohol is a fundamental method for ester synthesis. This process, known as esterification, is typically an equilibrium reaction that requires catalytic activation and often the removal of water to drive the reaction to completion.

Catalysts are essential for accelerating the rate of esterification between 3-bromo-5-isopropylbenzoic acid and propan-2-ol. The choice of catalyst can influence reaction times, yields, and conditions.

Brønsted Acid Catalysis: The classical Fischer-Speier esterification method involves heating the carboxylic acid and alcohol in the presence of a strong Brønsted acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA). The catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the alcohol.

Lewis Acid Catalysis: Lewis acids are also effective catalysts for esterification. They function by coordinating to the carbonyl oxygen, thereby activating the carboxylic acid. Various Lewis acids, from simple metal halides to more complex organometallic compounds, can be employed. These catalysts can sometimes offer milder reaction conditions compared to strong Brønsted acids.

| Catalyst Type | Example Catalyst | General Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol or with a solvent that allows azeotropic removal of water (e.g., toluene) | Low cost, high reactivity | Harsh conditions, potential for side reactions (e.g., dehydration of alcohol) |

| Brønsted Acid | p-Toluenesulfonic Acid (PTSA) | Similar to H₂SO₄, often considered milder | Solid, easier to handle than H₂SO₄ | Can still require high temperatures |

| Lewis Acid | Scandium(III) triflate (Sc(OTf)₃) | Often catalytic amounts in an inert solvent | High activity, can be used in small quantities | Higher cost |

| Lewis Acid | Titanium(IV) isopropoxide (Ti(OⁱPr)₄) | Stoichiometric or catalytic amounts | Effective for sterically hindered substrates | Sensitive to moisture |

To circumvent the need for water removal and often harsh conditions associated with acid-catalyzed esterification, dehydrative coupling reagents can be utilized. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is readily attacked by the alcohol. This method is particularly useful for sterically hindered substrates or when mild conditions are required.

Common coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), often used with a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP). Other modern reagents, such as uronium or phosphonium salts, offer high efficiency and generate water-soluble byproducts, simplifying purification.

| Coupling Reagent | Acronym | Typical Additive | Key Features |

|---|---|---|---|

| N,N'-Dicyclohexylcarbodiimide | DCC | 4-(Dimethylamino)pyridine (DMAP) | Forms a stable dicyclohexylurea (DCU) byproduct, which precipitates from many solvents. |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | DMAP | Forms a water-soluble urea byproduct, facilitating easier workup. |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | BOP | Base (e.g., Et₃N, DIPEA) | High coupling efficiency, but byproduct is a suspected carcinogen. |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Base (e.g., DIPEA) | Widely used in peptide synthesis, effective for ester formation. |

Transesterification is an alternative route to the target ester that involves reacting a different ester of 3-bromo-5-isopropylbenzoic acid with propan-2-ol. atamanchemicals.com For instance, methyl 3-bromo-5-isopropylbenzoate could be converted to the desired product by treatment with propan-2-ol in the presence of an acid or base catalyst. google.com

This process is also an equilibrium, and the reaction is typically driven to completion by using a large excess of propan-2-ol or by removing the lower-boiling alcohol byproduct (in this case, methanol) by distillation. Both acid catalysts (e.g., H₂SO₄) and base catalysts (e.g., sodium isopropoxide) can be effective. Biocatalysis, using enzymes like lipases, also presents a mild and selective method for transesterification. proquest.comnih.gov

Esterification Reactions Employing 3-Bromo-5-isopropylbenzoic Acid and Propan-2-ol

Regioselective Bromination of Isopropylbenzoate Precursors

An alternative synthetic strategy involves introducing the bromine atom onto a pre-existing isopropylbenzoate framework. This approach is highly dependent on the principles of electrophilic aromatic substitution, where the regiochemical outcome is dictated by the directing effects of the substituents already present on the aromatic ring.

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry used to functionalize aromatic rings. masterorganicchemistry.com In the context of bromination, an electrophilic bromine species (Br⁺), typically generated from molecular bromine (Br₂) and a Lewis acid catalyst like iron(III) bromide (FeBr₃), attacks the electron-rich benzene (B151609) ring. brainly.combrainly.com

The key challenge in this approach is achieving the desired regioselectivity. The substituents on the benzene ring direct the incoming electrophile to specific positions. For a precursor like propan-2-yl 3-isopropylbenzoate, two directing groups are present:

Isopropyl Group: An alkyl group that is a moderately activating, ortho, para-director. It increases the electron density at the positions ortho (2 and 4) and para (6) to itself, making them more susceptible to electrophilic attack.

Benzoate Ester Group (-COOR): An electron-withdrawing group that is deactivating and a meta-director. It decreases the electron density of the ring, particularly at the ortho and para positions, and directs incoming electrophiles to the meta position (5).

When both an activating and a deactivating group are present, the directing influence of the more powerful activating group generally dominates. Therefore, in the bromination of a precursor like propan-2-yl 3-isopropylbenzoate, the isopropyl group would preferentially direct the incoming bromine to the positions ortho and para to it. This would lead to a mixture of isomers, with 4-bromo and 6-bromo products likely forming, rather than the desired 3-bromo-5-isopropylbenzoate isomer. Consequently, achieving high regioselectivity for the target compound via direct bromination of an isopropylbenzoate precursor is synthetically challenging and would likely require a more complex, multi-step strategy to install the substituents in the correct 1,3,5-pattern.

Mechanistic Investigations of Bromination Patterns in Isopropylbenzoates

The bromination of an isopropylbenzoate precursor is a critical step governed by the directing effects of the existing substituents on the aromatic ring. The isopropyl group is an activating group and an ortho, para-director, meaning it tends to direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. Conversely, the carboxylate group is a deactivating group and a meta-director.

In the case of 3-isopropylbenzoic acid, the two groups work in concert to direct the incoming bromine atom. The isopropyl group directs to the 2, 4, and 6 positions, while the carboxylate group directs to the 5 position. The position meta to the carboxylate and ortho to the isopropyl group (the 5-position) is sterically accessible and electronically favored by both groups, making it the most likely site for electrophilic aromatic substitution.

The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic bromine species, often generated from Br₂ with a Lewis acid catalyst, or from reagents like N-Bromosuccinimide (NBS). This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The stability of this intermediate is a key factor in determining the regioselectivity of the reaction. The arenium ion leading to substitution at the 5-position is particularly stable due to the combined electronic effects of the substituents. Subsequent loss of a proton restores the aromaticity of the ring, yielding the brominated product.

Factors influencing the selectivity of bromination include:

Steric Hindrance: The bulky isopropyl group can sterically hinder attack at the ortho positions, further favoring substitution at the less hindered para-position relative to the isopropyl group (the 5-position in the final product).

Reaction Conditions: The choice of brominating agent and solvent can influence the outcome. Milder conditions can lead to higher selectivity. For instance, using N-bromosuccinimide can sometimes offer better regioselectivity compared to harsher reagents like bromine with a strong Lewis acid. nih.gov

Catalyst: The use of shape-selective catalysts like zeolites can induce high para-selectivity in the bromination of substituted benzenes. nih.gov

Stereoselective Introduction of the Isopropyl Group to the Aromatic Ring

While the isopropyl group itself is achiral, the regioselective placement of this group on the aromatic ring is paramount for the successful synthesis of the target molecule. The term "stereoselective" in this context is interpreted as achieving high regioselectivity.

Friedel-Crafts Acylation Followed by Reduction for Isopropyl Introduction

A common issue with direct Friedel-Crafts alkylation using a primary alkyl halide is the potential for carbocation rearrangements, which can lead to a mixture of products. youtube.comlibretexts.org To circumvent this, a two-step Friedel-Crafts acylation followed by reduction is often employed. youtube.com

Friedel-Crafts Acylation: The aromatic ring is first acylated using an acyl halide (e.g., propanoyl chloride) or an acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). masterorganicchemistry.comstudymind.co.uk This reaction introduces an acyl group onto the ring. The acylium ion intermediate does not undergo rearrangement, ensuring the formation of a single acylated product. youtube.com

Reduction: The resulting ketone is then reduced to an alkyl group. Common methods for this reduction include:

Clemmensen Reduction: This method uses a zinc-mercury amalgam in hydrochloric acid. youtube.com

Wolff-Kishner Reduction: This reaction involves the use of hydrazine (NH₂NH₂) and a strong base like potassium hydroxide (B78521) (KOH) at high temperatures. youtube.com

This two-step sequence provides a reliable method for introducing an unbranched alkyl chain onto an aromatic ring.

Alternative Alkylation Strategies for Aromatic Isopropylation

Direct isopropylation of an aromatic ring can be achieved through various methods, each with its own advantages and limitations.

Direct Friedel-Crafts Alkylation: This method involves reacting the aromatic substrate with an isopropyl halide (e.g., 2-chloropropane) and a Lewis acid catalyst. youtube.com While this is a more direct route, it can be prone to polyalkylation, where more than one isopropyl group is added to the ring. libretexts.orgyoutube.com This is because the newly added alkyl group activates the ring, making it more susceptible to further alkylation. youtube.com

Alkylation with Propylene: Aromatic compounds can be alkylated with propylene gas using a solid acid catalyst, such as ultra-stable Y molecular sieves (USY) or solid phosphoric acid (SPA). nih.gov This method is common in industrial settings. The reaction proceeds via an electrophilic substitution mechanism where propylene is activated by a protic acid to form an isopropyl carbocation. nih.gov

| Method | Reagents | Advantages | Disadvantages |

| Acylation-Reduction | 1. Acyl halide/anhydride, AlCl₃2. Zn(Hg), HCl or H₂NNH₂, KOH | High regioselectivity, no rearrangements youtube.comyoutube.com | Two-step process |

| Direct Alkylation | Isopropyl halide, AlCl₃ | Single step | Prone to polyalkylation and rearrangements libretexts.orgyoutube.com |

| Alkylation with Propylene | Propylene, solid acid catalyst (e.g., USY) | Industrially scalable | Requires specialized equipment for handling gases |

Multicomponent Reaction Approaches Towards this compound

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. researchgate.netrsc.org While a specific MCR for this compound is not prominently documented, the principles of MCRs can be applied to design a convergent synthesis.

A hypothetical MCR approach could involve the reaction of a suitably substituted benzoic acid derivative with other components in a one-pot process. For instance, a palladium-catalyzed cascade reaction could potentially be developed to combine an ortho-aminobenzoic acid, an amine, an aldehyde, and carbon monoxide to build a complex heterocyclic structure. rsc.org Although not directly applicable to the target molecule, this illustrates the power of MCRs in rapidly building molecular complexity. The development of new MCRs is a significant area of research for creating diverse libraries of compounds. researchgate.net

Investigation of Reaction Kinetics and Thermodynamic Control in Key Synthetic Steps

The final product distribution in the synthesis of this compound can be influenced by whether the key reactions are under kinetic or thermodynamic control. wikipedia.org

Kinetic Control: This occurs when the reaction is irreversible and the product distribution is determined by the relative rates of formation of the possible products. The product that forms fastest (the one with the lowest activation energy) will be the major product. libretexts.org This is often favored at lower temperatures. stackexchange.com

Thermodynamic Control: This prevails when the reaction is reversible, allowing an equilibrium to be established. The product distribution is then determined by the relative stabilities of the products. The most stable product will be the major product, regardless of how fast it is formed. pressbooks.pub This is typically favored at higher temperatures, which provide enough energy to overcome the activation barriers of both forward and reverse reactions. wikipedia.orgstackexchange.com

In the context of the bromination step, different positions on the aromatic ring might be brominated at different rates. For example, an ortho position might be kinetically favored due to proximity effects, but the para product might be thermodynamically more stable due to reduced steric hindrance. By carefully selecting the reaction temperature and time, it is possible to favor one product over the other. libretexts.orgpressbooks.pub If a reaction is under kinetic control at a certain temperature, it will remain under kinetic control at any lower temperature for the same reaction duration. wikipedia.org

Novel Catalytic Systems for the Efficient Preparation of this compound

Recent advances in catalysis offer more efficient and environmentally friendly routes for the key synthetic steps.

Esterification: Solid acid catalysts, such as zirconium-based catalysts, are being developed as reusable alternatives to traditional liquid acids like sulfuric acid. mdpi.com These catalysts are often more environmentally friendly as they can be easily separated from the reaction mixture and reused, minimizing waste. mdpi.com Novel Brønsted-acidic ionic liquids have also been shown to be effective catalysts for the synthesis of benzoic esters, offering the advantages of both homogeneous and heterogeneous catalysis. researchgate.net

Alkylation: As mentioned, molecular sieves like USY and ZSM-type zeolites are effective catalysts for the isopropylation of aromatic hydrocarbons with propylene. nih.gov Their well-defined pore structures can impart shape selectivity to the reaction, favoring the formation of specific isomers.

Bromination: While traditional methods use Lewis acids, newer catalytic systems are emerging. For instance, palladium-catalyzed C-H activation has been used for the selective ortho-bromination of certain aromatic compounds. acs.org Decarboxylative bromination of aromatic carboxylic acids offers another modern route to aryl bromides. nih.gov Mandelic acid has been reported to catalyze highly regioselective aromatic bromination with N-bromosuccinimide under aqueous conditions. organic-chemistry.org

| Reaction Step | Novel Catalyst Type | Example | Key Advantage |

| Esterification | Solid Acid | Zirconium/Titanium solid acid mdpi.com | Reusable, environmentally friendly mdpi.com |

| Esterification | Ionic Liquid | Benzothiazolium-based ionic liquid researchgate.net | Homogeneous catalysis with easy recovery researchgate.net |

| Alkylation | Molecular Sieve | Ultra-stable Y (USY) zeolite nih.gov | High activity and selectivity, reusable nih.gov |

| Bromination | Organocatalyst | Mandelic Acid with NBS organic-chemistry.org | Mild, aqueous conditions, high regioselectivity organic-chemistry.org |

Detailed Spectroscopic and Structural Characterization Beyond Identification of Propan 2 Yl 3 Bromo 5 Isopropylbenzoate

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy offers profound insights into the molecular structure, conformation, and electronic environment of Propan-2-yl 3-bromo-5-isopropylbenzoate.

Two-dimensional (2D) NMR experiments are instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals and elucidating the connectivity and spatial relationships within the molecule.

¹H NMR: The proton NMR spectrum is predicted to show distinct signals for the aromatic and aliphatic protons. The aromatic protons on the benzene (B151609) ring are expected to appear as multiplets or distinct doublets and triplets, depending on their coupling with each other. The isopropyl group attached to the benzene ring will exhibit a septet for the methine proton and a doublet for the two methyl groups. The propan-2-yl ester group will show a septet for the methine proton and a doublet for its two methyl groups.

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbonyl carbon of the ester will be observed at the downfield region of the spectrum. The aromatic carbons will appear in the typical range for substituted benzene rings, with the carbon attached to the bromine atom showing a characteristic shift. The carbons of the isopropyl and propan-2-yl groups will be found in the aliphatic region of the spectrum. docbrown.info

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between protons. For instance, it would show a correlation between the methine and methyl protons within the isopropyl group and within the propan-2-yl group. It would also map the couplings between the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with its directly attached carbon atom, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment would provide information about the spatial proximity of protons. This could be used to study the preferred conformation of the ester and isopropyl groups relative to the benzene ring.

Predicted NMR Data for this compound:

| Proton (¹H) Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| Aromatic H | 7.8 - 8.1 | m | - |

| Isopropyl CH | 3.0 - 3.2 | sept | ~7 |

| Propan-2-yl CH | 5.1 - 5.3 | sept | ~6 |

| Isopropyl CH₃ | 1.2 - 1.4 | d | ~7 |

| Propan-2-yl CH₃ | 1.3 - 1.5 | d | ~6 |

| Carbon (¹³C) Assignment | Predicted Chemical Shift (ppm) |

| C=O (Ester) | 164 - 166 |

| Aromatic C-Br | 121 - 123 |

| Aromatic C-H | 125 - 135 |

| Aromatic C-ester | 130 - 132 |

| Aromatic C-isopropyl | 150 - 152 |

| Isopropyl CH | 34 - 36 |

| Propan-2-yl CH | 68 - 70 |

| Isopropyl CH₃ | 23 - 25 |

| Propan-2-yl CH₃ | 21 - 23 |

Dynamic NMR (DNMR) spectroscopy is a powerful technique to study the rates of conformational changes in molecules, such as the rotation around single bonds.

Ester Group Rotation: The rotation around the C-O bond of the ester group can be restricted due to resonance stabilization. At low temperatures, this rotation might be slow enough on the NMR timescale to give rise to separate signals for atoms that are chemically equivalent at room temperature. By analyzing the changes in the NMR line shape as a temperature function, the energy barrier for this rotation could be determined. acs.orgmontana.edu Studies on similar aromatic esters suggest that this barrier would be significant. acs.org

Isopropyl Group Rotation: Similarly, the rotation of the isopropyl group attached to the benzene ring can be hindered by steric interactions with the adjacent bromine atom and the ester group. aip.org Variable temperature NMR experiments could be employed to study the dynamics of this rotation. It is plausible that at very low temperatures, the two methyl groups of the isopropyl substituent could become diastereotopic and show separate signals. The coalescence temperature of these signals would allow for the calculation of the rotational energy barrier. cdnsciencepub.compsu.edu

High-Resolution Mass Spectrometry for Fragmentational Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion and its fragments, which is crucial for determining the elemental composition and elucidating the fragmentation pathways.

The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be characteristic of an aromatic ester. youtube.compharmacy180.comacs.org Key fragmentation steps would likely include:

Loss of the propan-2-yl group: Cleavage of the ester's alkyl group would lead to a prominent peak corresponding to the 3-bromo-5-isopropylbenzoyl cation.

Loss of the entire ester group: Fragmentation could result in the loss of the •COOCH(CH₃)₂ radical, leading to the 3-bromo-5-isopropylphenyl cation.

Fragmentation of the isopropyl group: The isopropyl group on the aromatic ring can lose a methyl radical to form a more stable secondary carbocation.

McLafferty Rearrangement: While less common for aromatic esters compared to aliphatic ones, a McLafferty-type rearrangement involving the transfer of a hydrogen atom from the propan-2-yl group to the carbonyl oxygen followed by the elimination of propene is a possibility.

Predicted Major Fragments in the Mass Spectrum:

| m/z (mass-to-charge ratio) | Proposed Fragment Ion |

| 284/286 | [M]⁺ (Molecular ion with Br isotopes) |

| 241/243 | [M - C₃H₇]⁺ |

| 199/201 | [M - COOC₃H₇]⁺ |

| 269/271 | [M - CH₃]⁺ |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Interrogation and Intermolecular Interactions

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is essential for identifying the functional groups present in the molecule and studying non-covalent interactions. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found in the region of 1720-1740 cm⁻¹. spectroscopyonline.comspectroscopyonline.com Other characteristic bands would include C-O stretching vibrations of the ester, C-H stretching and bending vibrations of the aromatic and aliphatic parts of the molecule, and the C-Br stretching vibration at lower wavenumbers. docbrown.info

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in the Raman spectrum. This technique can also be used to study intermolecular interactions in the solid state.

Predicted Key Vibrational Frequencies:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (aliphatic) | 2850 - 3000 | Medium-Strong |

| C=O stretch (ester) | 1720 - 1740 | Strong |

| C-O stretch (ester) | 1100 - 1300 | Strong |

| C-Br stretch | 500 - 600 | Medium |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Chromophore Characterization

Electronic spectroscopy provides information about the electronic transitions within the molecule and is used to characterize its chromophoric system.

UV-Vis Spectroscopy: The UV-Vis spectrum of this compound is expected to show absorption bands in the ultraviolet region, characteristic of the substituted benzene ring chromophore. The exact position of the absorption maxima (λ_max) will be influenced by the bromo, isopropyl, and ester substituents on the benzene ring.

Fluorescence Spectroscopy: Many aromatic esters exhibit fluorescence. Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule may emit light at a longer wavelength. The fluorescence spectrum, including the quantum yield and lifetime, would provide further insights into the electronic properties of the excited state of the molecule.

Single-Crystal X-ray Diffraction Analysis

To date, there is no publicly available single-crystal X-ray diffraction data for this compound. Were such data available, it would provide the most definitive and detailed three-dimensional structure of the molecule in the solid state. This would include precise bond lengths, bond angles, and torsion angles. Furthermore, the crystal packing analysis would reveal the nature and geometry of intermolecular interactions, such as halogen bonding or C-H···π interactions, which govern the solid-state architecture.

Solid-State Molecular Conformation and Chirality

In the absence of experimental crystal structure data for this compound, its solid-state conformation can be predicted by considering the conformational preferences of its constituent parts: the 3-bromo-5-isopropylphenyl group and the isopropyl ester group.

The conformation of the isopropyl group of the ester moiety is also of interest. Free rotation around the O-CH(CH₃)₂ bond is expected in the gas and liquid phases. However, in the solid state, this rotation would be fixed, adopting a conformation that minimizes steric hindrance with the neighboring molecules in the crystal lattice.

This compound is an achiral molecule as it does not possess a stereocenter and lacks any element of chirality. Therefore, it would not exhibit enantiomeric or diastereomeric forms.

Crystal Packing Motifs and Intermolecular Interactions

The solid-state packing of this compound would be dictated by a variety of intermolecular interactions. Based on its molecular structure, the following interactions are predicted to be significant:

Halogen Bonding: The bromine atom at the 3-position of the aromatic ring is a potential halogen bond donor. Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. In the crystal lattice of this compound, the bromine atom could form halogen bonds with the carbonyl oxygen atom of a neighboring molecule (Br···O=C).

C-H···O Hydrogen Bonding: Weak hydrogen bonds involving carbon as a donor atom are expected to play a role in the crystal packing. Specifically, C-H···O interactions between the C-H bonds of the isopropyl groups and the carbonyl oxygen atom of adjacent molecules are likely to be present. numberanalytics.com These interactions, although weaker than conventional hydrogen bonds, are known to be important in the stabilization of crystal structures of esters. researchgate.netrsc.org

Polymorphism and Its Impact on Solid-State Properties

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, including aromatic esters. The different polymorphs of a compound have distinct crystal structures and, consequently, different physical properties such as melting point, solubility, and stability.

Given the potential for various intermolecular interactions (halogen bonding, C-H···O hydrogen bonds, π-π stacking), it is highly probable that this compound could exhibit polymorphism. Different crystallization conditions, such as the choice of solvent, temperature, and cooling rate, could lead to the formation of different crystalline polymorphs.

The impact of polymorphism on the solid-state properties of this compound would be significant. For instance, different polymorphs would likely have different melting points and dissolution rates. The stability of the polymorphs would also vary, with one form being the most thermodynamically stable under a given set of conditions. The identification and characterization of different polymorphic forms would be crucial for any potential application of this compound where solid-state properties are important.

Chiroptical Properties (e.g., Optical Rotation, Circular Dichroism) if Asymmetrically Synthesized

As this compound is an achiral molecule, it would not exhibit optical activity. Therefore, it would not show optical rotation or circular dichroism (CD). nih.gov

For a molecule to be chiral and exhibit chiroptical properties, it must be non-superimposable on its mirror image. This typically arises from the presence of a stereocenter or an element of planar or axial chirality. This compound does not meet these criteria.

If, hypothetically, a chiral center were introduced into the molecule, for example, by replacing the isopropyl ester with a chiral alcohol ester, then the resulting enantiomers would exhibit equal and opposite optical rotation and mirror-image CD spectra. The separation of such a racemic mixture would be necessary to observe these properties. wikipedia.orglibretexts.orgrsc.orglibretexts.org

Correlation of Spectroscopic Data with Quantum Chemical Calculations

In the absence of experimental spectroscopic data for this compound, quantum chemical calculations, such as those based on Density Functional Theory (DFT), would be an invaluable tool for predicting its properties. researchgate.netmdpi.com

DFT calculations could be employed to:

Optimize the molecular geometry: Determine the most stable conformation of the molecule in the gas phase, providing insights into bond lengths, bond angles, and dihedral angles. nih.govnih.gov

Predict vibrational spectra: Calculate the infrared (IR) and Raman spectra. The predicted frequencies and intensities could be used to aid in the interpretation of future experimental spectra.

Simulate NMR spectra: Predict the ¹H and ¹³C NMR chemical shifts, which would be crucial for the structural elucidation of the compound.

Analyze electronic properties: Calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing information about the molecule's reactivity and electronic transitions. This could also help in predicting the UV-Vis absorption spectrum.

By performing these calculations on this compound and comparing the results with experimental data from analogous compounds, a reliable prediction of its spectroscopic properties could be achieved. Such a correlative approach is a powerful method in modern chemical research for understanding the structure-property relationships of new molecules. researchgate.net

Computational and Theoretical Investigations of Propan 2 Yl 3 Bromo 5 Isopropylbenzoate

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule, which in turn governs its reactivity, spectroscopic properties, and intermolecular interactions.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size of Propan-2-yl 3-bromo-5-isopropylbenzoate. mdpi.com DFT calculations are employed to determine the molecule's ground-state electronic properties by solving the Schrödinger equation in an approximate manner, using the electron density as the fundamental variable. nih.gov

A typical DFT study on this compound would involve geometry optimization to find the lowest energy structure. This is often performed using a functional like B3LYP in conjunction with a basis set such as 6-311G(d,p), which has been shown to be effective for organic molecules. mdpi.comnih.gov Upon optimization, a wealth of information can be extracted, including the total energy, dipole moment, and the distribution of electronic charge.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insight into the molecule's kinetic stability and reactivity. A larger gap suggests higher stability.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value | Unit |

| Total Energy | -3450.123 | Hartrees |

| Dipole Moment | 2.5 | Debye |

| HOMO Energy | -6.8 | eV |

| LUMO Energy | -1.2 | eV |

| HOMO-LUMO Gap | 5.6 | eV |

This data is illustrative and represents typical values that might be obtained from a DFT calculation at the B3LYP/6-311G(d,p) level of theory.

Furthermore, DFT can be used to generate a Molecular Electrostatic Potential (MEP) map. This map visualizes the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this compound, the MEP would likely show negative potential around the oxygen atoms of the ester group and a region of positive potential near the hydrogen atoms of the aromatic ring and the isopropyl group.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. wikipedia.orgchemeurope.com While computationally more demanding than DFT, methods like Time-Dependent DFT (TD-DFT) or Configuration Interaction Singles (CIS) are invaluable for studying the electronically excited states of molecules. researchgate.net

An analysis of the electronic excitations of this compound using these methods would provide information about its ultraviolet-visible (UV-Vis) absorption spectrum. The calculations would yield the energies of various electronic transitions and their corresponding oscillator strengths, which relate to the intensity of the absorption peaks. worldscientific.com This theoretical spectrum can be compared with experimental data to validate the computational approach and to assign the observed spectral features to specific electronic transitions, such as π → π* transitions within the benzene (B151609) ring.

Table 2: Hypothetical Ab Initio Calculated Electronic Transitions for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength |

| S0 → S1 | 4.5 | 275 | 0.15 |

| S0 → S2 | 5.2 | 238 | 0.30 |

| S0 → S3 | 5.8 | 214 | 0.05 |

This data is illustrative and represents typical values that might be obtained from a TD-DFT calculation.

Conformational Analysis and Potential Energy Surface Mapping

The three-dimensional structure of a molecule is not static, and different spatial arrangements of its atoms, or conformations, can have different energies. Conformational analysis aims to identify the stable conformers and the energy barriers between them.

The isopropyl and bromo substituents on the benzene ring of this compound have a significant impact on its molecular geometry. The bulky isopropyl group will sterically interact with the adjacent bromo substituent and the ester group, influencing the planarity of the molecule. The bromine atom, being large and electron-rich, will also contribute to steric hindrance and will affect the electronic distribution in the aromatic ring through its inductive and resonance effects.

Computational methods can quantify these effects by performing a potential energy surface scan, where the bond lengths, bond angles, and dihedral angles involving the substituents are systematically varied, and the energy is calculated at each point. This allows for the identification of the most stable geometric arrangement, where steric clashes are minimized, and electronic interactions are optimized.

Rotational isomerism, or the existence of conformers that differ by rotation around single bonds, is a key feature of this compound. nih.gov There are two main rotational degrees of freedom to consider: the rotation of the propan-2-yl group relative to the ester oxygen and the rotation of the entire ester group relative to the benzene ring.

A detailed conformational analysis would involve calculating the energy profile for rotation around the C(aromatic)-C(carbonyl) bond and the O-C(isopropyl) bond. This would reveal the preferred orientations (the energy minima) and the rotational energy barriers (the energy maxima). It is expected that the planar conformation, where the ester group is coplanar with the benzene ring, would be energetically favorable due to π-conjugation, although steric hindrance from the substituents might cause some deviation from planarity. Similarly, the orientation of the isopropyl group will be dictated by minimizing steric interactions with the carbonyl oxygen.

Table 3: Hypothetical Rotational Energy Barriers for this compound

| Rotational Bond | Energy Barrier (kcal/mol) |

| C(aromatic)-C(carbonyl) | 5-7 |

| O-C(isopropyl) | 3-5 |

This data is illustrative and represents typical energy barriers for rotation in similar ester compounds.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior

While quantum chemical calculations are typically performed on isolated molecules in the gas phase, molecular dynamics (MD) simulations can provide insights into the behavior of molecules in a condensed phase, such as in a solvent. acs.org MD simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov

For this compound, an MD simulation would involve placing the molecule in a box of solvent molecules (e.g., water or an organic solvent) and simulating their movements over a period of nanoseconds or longer. This would allow for the study of several important properties:

Solvation Structure: How the solvent molecules arrange themselves around the solute molecule. For instance, in an aqueous solution, water molecules would be expected to form hydrogen bonds with the carbonyl oxygen of the ester group.

Conformational Dynamics: How the molecule samples different conformations in solution. The flexibility of the ester and alkyl groups can be observed directly, and the relative populations of different conformers can be determined.

Translational and Rotational Diffusion: How the molecule moves and tumbles in the solvent, which is related to its size and shape and the viscosity of the solvent.

MD simulations can also be combined with quantum mechanics in what are known as QM/MM (Quantum Mechanics/Molecular Mechanics) methods. researchgate.net In such a simulation, the solute molecule is treated with a more accurate quantum mechanical method, while the solvent is treated with a more computationally efficient molecular mechanics force field. This approach can provide a more accurate description of the solute-solvent interactions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies) and Comparison with Experimental Data

The prediction of spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies is a standard application of computational chemistry, primarily using Density Functional Theory (DFT). nih.govrsc.orgnih.gov These theoretical calculations, once benchmarked against experimental data for related structures, can provide valuable insights into the electronic environment of atoms and the vibrational modes of the molecule.

For a molecule like this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecule's geometry to its lowest energy state. researchgate.net Following geometry optimization, NMR shielding tensors and vibrational frequencies can be calculated.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used within the DFT framework to calculate NMR isotropic shielding constants. rsc.org These values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is enhanced by considering solvent effects, often through models like the Polarizable Continuum Model (PCM). nih.gov

While no direct experimental spectrum for this compound is published, a comparison can be made with the known experimental data for the parent molecule, isopropyl benzoate (B1203000). nih.govchemicalbook.com The introduction of bromine and a second isopropyl group on the benzene ring would induce predictable changes in the chemical shifts. The electronegative bromine atom is expected to cause a downfield shift for nearby aromatic protons and carbons, while the electron-donating isopropyl group would have a shielding effect.

Below is an illustrative table comparing experimental data for isopropyl benzoate with hypothetical predicted data for this compound. The hypothetical values are estimated based on known substituent effects and are presented to demonstrate the format of such a comparative analysis.

Interactive Table: Comparison of Experimental and Hypothetical Predicted NMR Data

| Nucleus | Compound | Experimental δ (ppm) (for Isopropyl Benzoate) nih.govchemicalbook.com | Hypothetical Predicted δ (ppm) |

| ¹³C | |||

| Carbonyl (C=O) | 166.1 | ~165 | |

| Isopropyl (CH) | 68.3 | ~69 | |

| Isopropyl (CH₃) | 22.0 | ~22 | |

| Aromatic (various) | 128.3 - 132.7 | ~125 - 140 | |

| ¹H | |||

| Isopropyl (CH) | 5.24 | ~5.2 | |

| Isopropyl (CH₃) | 1.37 | ~1.4 | |

| Aromatic (various) | 7.41 - 8.04 | ~7.5 - 8.0 |

Note: Hypothetical values are for illustrative purposes and are not derived from actual quantum chemical calculations on this compound.

Vibrational Frequencies: Theoretical vibrational analysis calculates the frequencies and intensities of the fundamental modes of vibration. These can be compared with experimental Infrared (IR) and Raman spectra. A DFT study on a related molecule, 4-bromo-3-(methoxymethoxy) benzoic acid, demonstrates this approach. researchgate.net For this compound, key predicted vibrations would include the C=O stretching of the ester group (typically around 1720 cm⁻¹), C-O stretching, C-H stretching from the alkyl and aromatic groups, and vibrations involving the C-Br bond. Computational results often show a systematic overestimation of frequencies, which is commonly corrected by applying a scaling factor. researchgate.net

Theoretical Studies of Reaction Mechanisms and Transition States for Derivatives and Related Systems

Theoretical chemistry is instrumental in elucidating reaction mechanisms by identifying and characterizing the structures of transition states. wikipedia.orgmasterorganicchemistry.comwikipedia.org A transition state is a high-energy, transient configuration of atoms that exists for a fleeting moment as reactants transform into products. masterorganicchemistry.comsolubilityofthings.com Its structure cannot be observed directly by most experimental means, making computational modeling essential. wikipedia.org

For derivatives of this compound, theoretical studies could investigate various reactions, such as nucleophilic substitution at the aromatic ring, or ester hydrolysis/synthesis. For instance, the esterification of 3-bromo-5-isopropylbenzoic acid with propan-2-ol would proceed through a transition state that could be modeled computationally.

These studies typically involve:

Mapping the Potential Energy Surface: Calculations are performed to map the energy landscape connecting reactants and products. The highest energy point on the lowest energy path is identified as the transition state.

Locating the Transition State: Algorithms are used to find the exact geometry of the transition state, which is a first-order saddle point on the potential energy surface. youtube.com

Vibrational Frequency Analysis: A key confirmation of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com

Calculating Activation Energy: The energy difference between the reactants and the transition state gives the activation energy (ΔG‡), a critical parameter that governs the reaction rate according to transition state theory. wikipedia.org

Studies on related systems, such as the pyrolysis of substituted isopropyl benzoates, have used theoretical calculations to understand substituent effects on reaction rates and mechanisms. acs.org Similarly, computational investigations into the C-O bond cleavage of phenolic esters provide insight into reaction pathways that could be relevant to the de-esterification of the title compound. acs.org Such theoretical models can predict whether a reaction is likely to be endothermic or exothermic and can explain the regioselectivity and stereoselectivity of reactions involving complex molecules. wikipedia.orgorgsyn.org

Reactivity and Mechanistic Studies of Propan 2 Yl 3 Bromo 5 Isopropylbenzoate

Hydrolysis and Transesterification Reactions

The ester linkage in Propan-2-yl 3-bromo-5-isopropylbenzoate is a primary site for nucleophilic attack, leading to cleavage through hydrolysis or transesterification. These reactions can be promoted under acidic, basic, or enzymatic conditions.

While specific kinetic data for the hydrolysis of this compound are not extensively documented in publicly available literature, the rates can be inferred from studies on analogous substituted aryl and alkyl benzoates. The rate of ester hydrolysis is significantly influenced by the electronic nature of the substituents on the aromatic ring and the steric hindrance around the carbonyl group.

Base-catalyzed hydrolysis, or saponification, generally follows second-order kinetics. Studies on various substituted aryl benzoates have shown that electron-withdrawing groups on the benzene (B151609) ring accelerate the reaction by stabilizing the negative charge in the transition state. rsc.org Conversely, electron-donating groups, such as the isopropyl group, tend to slightly decrease the rate of hydrolysis. The bromine atom exerts a weak electron-withdrawing inductive effect, which would be expected to slightly increase the hydrolysis rate compared to an unsubstituted benzoate (B1203000).

The table below presents generalized findings from kinetic studies on the hydrolysis of related benzoate esters, which provide a framework for estimating the reactivity of the title compound.

| Condition | General Effect of Substituents | Expected Impact on this compound |

| Basic Hydrolysis (e.g., NaOH) | Electron-withdrawing groups (like -Br, -NO₂) increase the rate. Electron-donating groups (like alkyls) decrease the rate. rsc.orgnih.gov | The electron-withdrawing bromine atom would accelerate hydrolysis, while the electron-donating isopropyl group would slow it. The net effect depends on the balance of these influences. |

| Acidic Hydrolysis (e.g., H₂SO₄) | The influence of substituents is generally less pronounced than in basic hydrolysis. rsc.org Steric hindrance around the ester can slow the reaction. | The bulky isopropyl groups (both on the ring and the ester) may introduce steric hindrance, potentially slowing the rate of acid-catalyzed hydrolysis. |

| Enzymatic Hydrolysis (e.g., Carboxypeptidase) | Substrate specificity is high. The size and electronic properties of substituents can dramatically affect binding and catalysis rates (k_cat/K_m). cdnsciencepub.com | Hydrolysis would be dependent on the ability of the molecule to fit into the active site of a specific enzyme. The substitution pattern may allow or prevent effective binding. cdnsciencepub.com |

This table is based on general principles of ester hydrolysis and data from related compounds.

Transesterification, the exchange of the propan-2-ol moiety with another alcohol, is an equilibrium-driven process catalyzed by either acid or base. To drive the reaction to completion, a large excess of the new alcohol is typically used. libretexts.org

The mechanisms for the hydrolysis of this compound vary depending on the catalytic conditions.

Acid-Catalyzed Hydrolysis: This reaction proceeds via a multi-step addition-elimination mechanism. First, the carbonyl oxygen of the ester is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of propan-2-ol is eliminated as the leaving group, and deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields 3-bromo-5-isopropylbenzoic acid. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process that begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org This step, which is typically the rate-determining one, forms a tetrahedral intermediate. nih.gov The intermediate then collapses, expelling the propan-2-oxide anion as the leaving group. This alkoxide is a strong base and immediately deprotonates the newly formed 3-bromo-5-isopropylbenzoic acid in a rapid acid-base reaction. The final products are the carboxylate salt and propan-2-ol. libretexts.org

Enzymatic Hydrolysis: This process is mediated by hydrolase enzymes, such as carboxypeptidases, which can hydrolyze certain benzoate esters. cdnsciencepub.com The mechanism is highly specific to the enzyme's active site. Generally, it involves the binding of the ester into the enzyme's active site, followed by an attack on the carbonyl carbon by a nucleophilic residue (e.g., a serine or cysteine) or a water molecule activated by a general base residue (e.g., a histidine). This forms a tetrahedral intermediate, which is stabilized by the enzyme. Subsequent steps lead to the cleavage of the ester bond and release of the products, 3-bromo-5-isopropylbenzoic acid and propan-2-ol. acs.org

Reactions Involving the Aromatic Bromine Atom

The carbon-bromine bond on the aromatic ring is a key site for functionalization, primarily through palladium-catalyzed cross-coupling reactions.

The bromine atom serves as an excellent leaving group in a variety of cross-coupling reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. organic-chemistry.org This method would allow for the synthesis of biaryl compounds or the introduction of alkyl, alkenyl, or alkynyl groups at the 3-position of the benzoate ring. Sterically hindered aryl bromides can be successfully coupled using appropriate ligands. rsc.org

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. organic-chemistry.org This would enable the introduction of a vinyl-type substituent at the bromine-bearing carbon.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between the aryl bromide and a terminal alkyne. It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, with an amine serving as the base. wikipedia.orgorganic-chemistry.org This would be a direct method to synthesize 3-alkynyl-5-isopropylbenzoate derivatives.

The table below summarizes typical conditions for these reactions on a generic aryl bromide.

| Reaction | Coupling Partner | Catalyst System | Base | Solvent |

| Suzuki | Aryl/Alkyl Boronic Acid (R-B(OH)₂) | Pd(OAc)₂, Pd(PPh₃)₄, or other Pd complexes with phosphine (B1218219) ligands organic-chemistry.org | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF, Water researchgate.net |

| Heck | Alkene (R'-CH=CH₂) | Pd(OAc)₂, PdCl₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile |

| Sonogashira | Terminal Alkyne (R''-C≡CH) | PdCl₂(PPh₃)₂, CuI | Et₃N, Piperidine | THF, DMF libretexts.org |

This table presents generalized conditions and is not exhaustive.

Nucleophilic aromatic substitution (SₙAr) involves the displacement of a leaving group, such as bromide, by a nucleophile. This reaction typically requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. libretexts.org

In this compound, the substituents are a meta-directing bromine atom and a weak ortho, para-directing isopropyl group. The ester group is deactivating. Crucially, there are no strong electron-withdrawing groups ortho or para to the bromine atom. Therefore, the aromatic ring is not considered "activated" towards traditional SₙAr reactions, and displacement of the bromine by nucleophiles under standard SₙAr conditions is expected to be very slow or not occur at all. libretexts.orgnih.gov

Reactions Involving the Isopropyl Group

The isopropyl group attached to the benzene ring has a tertiary benzylic hydrogen atom. This position is susceptible to certain chemical transformations. A primary reaction is oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), under heating conditions can oxidize the isopropyl group. youtube.com This reaction proceeds via a benzylic radical or cation and typically results in the formation of a carboxylic acid at that position. Therefore, vigorous oxidation of this compound would be expected to convert the isopropyl group into a carboxyl group, yielding 3-bromo-5-(propan-2-yloxycarbonyl)benzoic acid.

Oxidative Functionalization of Alkyl C-H Bonds (if selective and non-biological)

The selective oxidative functionalization of C-H bonds is a powerful tool in modern organic synthesis, allowing for the direct introduction of functionality into otherwise unreactive positions. ijrti.org In the case of this compound, the most susceptible sites for such reactions are the C-H bonds of the isopropyl group. Non-biological, selective C-H oxidation typically relies on transition-metal catalysis or potent radical initiators.

Late-stage functionalization (LSF) often employs iron-based catalysts, such as Fe(PDP), which can hydroxylate aliphatic C-H bonds. The selectivity of these reactions is governed by a combination of electronic, steric, and stereoelectronic factors. nih.gov Electron-rich C-H bonds are generally more reactive towards cleavage. nih.gov For the isopropyl group on the benzoate ring, the tertiary C-H bond is the most electron-rich and sterically accessible, making it the primary target for oxidation.

Table 1: Predicted Site-Selectivity for C-H Oxidation of the Isopropyl Moiety

| C-H Bond Type | Relative Reactivity | Potential Products |

| Tertiary (methine) | Highest | Propan-2-yl 3-bromo-5-(2-hydroxypropan-2-yl)benzoate |

| Primary (methyl) | Lowest | Propan-2-yl 3-bromo-5-(1-hydroxy-1-methylethyl)benzoate |

This table illustrates the predicted outcome based on general principles of C-H oxidation reactivity.

Metal-free oxidative C-H functionalization methods have also been developed, often utilizing strong oxidants under specific conditions. researchgate.net These reactions can proceed through radical mechanisms, where a hydrogen atom is abstracted from the alkyl chain, followed by trapping of the resulting radical. mdpi.com The choice of catalyst and oxidant is crucial for controlling the site-selectivity and preventing over-oxidation to a ketone. nih.gov

Rearrangement Reactions Involving the Isopropyl Moiety

Rearrangement of alkyl groups on a benzene ring is most commonly associated with the conditions of Friedel-Crafts alkylation. youtube.comtransformationtutoring.com While this compound is already synthesized, understanding these rearrangements is key to its synthetic strategy and potential side reactions under acidic conditions. During Friedel-Crafts alkylation, the use of a primary alkyl halide can lead to a less stable primary carbocation, which then rearranges to a more stable secondary or tertiary carbocation via a hydride or alkyl shift. transformationtutoring.com For instance, the synthesis of isopropylbenzene itself often proceeds via the rearrangement of an n-propyl precursor. youtube.com

In the context of this compound, the isopropyl group is already a stable secondary attachment point. Under strongly acidic conditions, it is conceivable that a de-alkylation/re-alkylation equilibrium could be established, potentially leading to isomerization, although this would require harsh conditions. Another class of rearrangements, sigmatropic rearrangements like the Claisen rearrangement, involve allyl aryl ethers and are not directly applicable to this saturated alkyl-substituted benzoate ester. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzoate Ring

The introduction of a new substituent onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing effects of the existing bromo, isopropyl, and propan-2-yloxycarbonyl groups. vanderbilt.edu The mechanism involves the attack of the nucleophilic benzene ring on a strong electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion. libretexts.orglibretexts.orgopenstax.org The stability of this intermediate determines the position of the incoming electrophile. vanderbilt.eduyoutube.com

The substituents on the ring can be classified as either activating (electron-donating) or deactivating (electron-withdrawing), and as directors to the ortho, meta, or para positions. vanderbilt.edu

Isopropyl Group (-CH(CH₃)₂): An alkyl group that is weakly activating and an ortho, para-director through induction and hyperconjugation. youtube.com

Bromo Group (-Br): A halogen that is deactivating due to its electron-withdrawing inductive effect, but is an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance. masterorganicchemistry.com

Ester Group (-COOCH(CH₃)₂): A deactivating group and a meta-director due to the electron-withdrawing nature of the carbonyl group through both induction and resonance. However, since it is directly attached to the ring, its influence is significant. In this specific molecule, the ester is attached via the carboxyl group, making the entire -COOR group a deactivating, meta-directing substituent.

Regioselectivity and Reactivity Induced by Existing Substituents

When a benzene ring has multiple substituents, their directing effects can be either reinforcing or conflicting. libretexts.org In this compound, the substituents are located at positions 1 (ester), 3 (bromo), and 5 (isopropyl). The two ring-directing groups, the bromo and isopropyl substituents, are meta to each other.

The directing effects are as follows:

The isopropyl group at C5 directs incoming electrophiles to the C2, C4, and C6 positions.

The bromo group at C3 directs incoming electrophiles to the C2, C4, and C6 positions.

Both the bromo and isopropyl groups direct incoming electrophiles to the same available positions (C2, C4, C6). This is a case of cooperative or reinforcing substitution. libretexts.org The most activating group generally "wins" in directing the substitution. masterorganicchemistry.com The isopropyl group is an activator, while the bromo group is a deactivator. Therefore, the isopropyl group has the dominant directing influence.

Table 2: Analysis of Regioselectivity for Electrophilic Aromatic Substitution

| Position | Directing Influence from Isopropyl (C5) | Directing Influence from Bromo (C3) | Steric Hindrance | Predicted Outcome |

| C2 | Ortho | Ortho | High (between ester and bromo) | Minor Product |

| C4 | Ortho | Para | Low | Major Product |

| C6 | Para | Ortho | Moderate (next to ester) | Minor Product |

This table summarizes the directing effects and predicted regioselectivity for an incoming electrophile.

The substitution will preferentially occur at the C4 position, which is ortho to the activating isopropyl group and para to the deactivating bromo group, and is the least sterically hindered position. masterorganicchemistry.com Substitution at C2 is highly disfavored due to significant steric hindrance between the large ester and bromo groups.

Radical Reactions of Benzoate Esters (e.g., Visible-Light-Induced Esterification)

Benzoate esters can participate in radical reactions, often initiated by light. Visible-light-induced reactions have gained prominence as they provide mild and efficient pathways for various transformations. acs.org One such process is the synthesis of esters through a self-propagating radical chain reaction, which can be initiated by the excitation of a phenolate (B1203915) by visible light. acs.org

While this compound is an ester, it can also be a substrate in radical reactions. For example, photoredox catalysis can generate acyl radicals from carboxylic acids, which can then undergo further reactions. nih.gov Although this specific ester is already formed, similar principles could be applied to reactions involving the ester itself. For instance, N-hydroxyphthalimide (NHPI) esters are known to undergo radical reactions under visible-light irradiation, where single-electron transfer from a photocatalyst initiates fragmentation to produce alkyl radicals. beilstein-journals.org A similar activation of the benzoate ester could potentially lead to radicals, although this is less common than with specially designed precursors like NHPI esters.

Barham and co-workers have shown that photoexcited fluorobenzoates can promote the formation of hydrogen-atom-abstracting radical-cations, which can then functionalize C-H bonds elsewhere in the molecule. researchgate.net This suggests that the benzoate moiety in this compound could, under photochemical conditions, participate in intramolecular radical reactions.

Stereoselective Transformations of the Ester or Aromatic Core

Stereoselective transformations aim to produce a specific stereoisomer of a product. For this compound, stereoselectivity could be relevant in reactions involving the chiral center that would be created upon functionalization of the isopropyl group or in reactions that introduce a new chiral center on the aromatic ring or ester group.